Oxyde de caryophyllène

Vue d'ensemble

Description

L’oxyde de caryophyllène est un sesquiterpène naturel présent dans diverses huiles essentielles, notamment celles de Eugenia caryophyllata, du houblon et du Psidium guajava . Il est connu pour sa structure unique et ses activités biologiques significatives, ce qui en fait une ressource précieuse en chimie organique et médicinale .

Applications De Recherche Scientifique

L’oxyde de caryophyllène a un large éventail d’applications en recherche scientifique :

Mécanisme D'action

L’oxyde de caryophyllène exerce ses effets par le biais de diverses cibles et voies moléculaires. Il interagit avec les récepteurs cannabinoïdes, en particulier les récepteurs CB2, pour exercer des effets anti-inflammatoires et analgésiques . De plus, il a été démontré qu’il induit l’apoptose dans les cellules cancéreuses par l’activation des voies de la caspase .

Composés Similaires :

Caryophyllène : Le composé parent de l’this compound, connu pour ses propriétés anti-inflammatoires et analgésiques.

Humulène : Un autre sesquiterpène présentant des activités biologiques similaires.

Bisabolol : Un alcool sesquiterpénique présentant des propriétés anti-inflammatoires et antimicrobiennes.

Unicité : L’this compound est unique en raison de son groupe fonctionnel époxyde, qui confère une réactivité chimique et des activités biologiques distinctes par rapport à son composé parent, le caryophyllène . Cela en fait un composé polyvalent en chimie synthétique et en pharmacologie .

Analyse Biochimique

Biochemical Properties

Caryophyllene oxide is involved in a variety of chemical transformations and biological activities . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Caryophyllene oxide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Caryophyllene oxide change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Caryophyllene oxide vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Caryophyllene oxide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Caryophyllene oxide and its effects on activity or function are areas of active research. It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’oxyde de caryophyllène peut être synthétisé par oxydation du caryophyllène à l’aide d’agents oxydants tels que l’acide m-chloroperoxybenzoïque ( m-CPBA) ou le peroxyde d’hydrogène en présence d’un catalyseur . La réaction se produit généralement dans des conditions douces, garantissant des rendements et une pureté élevés .

Méthodes de Production Industrielle : Dans les milieux industriels, l’this compound est souvent extrait de sources naturelles par distillation à la vapeur ou extraction par solvant. Le composé extrait est ensuite purifié à l’aide de techniques chromatographiques pour obtenir une pureté chimique élevée .

Analyse Des Réactions Chimiques

Types de Réactions : L’oxyde de caryophyllène subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour former différents dérivés.

Réduction : Les réactions de réduction peuvent le convertir à nouveau en caryophyllène ou en d’autres formes réduites.

Substitution : Il peut participer à des réactions de substitution pour former des O-, N- et S-dérivés.

Réactifs et Conditions Communs :

Oxydation : Acide m-chloroperoxybenzoïque ( m-CPBA), peroxyde d’hydrogène.

Réduction : Hydrure de lithium et d’aluminium (LiAlH4), borohydrure de sodium (NaBH4).

Substitution : Divers nucléophiles dans des conditions douces.

Produits Majeurs : Les produits majeurs formés à partir de ces réactions comprennent divers dérivés présentant des activités biologiques potentielles, telles que des propriétés anti-inflammatoires et anticancéreuses .

Comparaison Avec Des Composés Similaires

Caryophyllene: The parent compound of caryophyllene oxide, known for its anti-inflammatory and analgesic properties.

Humulene: Another sesquiterpene with similar biological activities.

Bisabolol: A sesquiterpene alcohol with anti-inflammatory and antimicrobial properties.

Uniqueness: Caryophyllene oxide is unique due to its epoxide functional group, which imparts distinct chemical reactivity and biological activities compared to its parent compound, caryophyllene . This makes it a versatile compound in both synthetic chemistry and pharmacology .

Activité Biologique

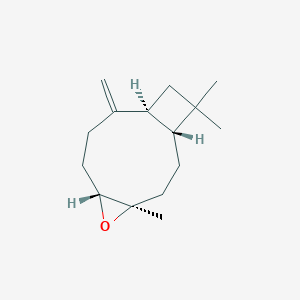

The compound (1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane is also known as beta-caryophyllene oxide (BCO), a sesquiterpene oxide derived from the essential oils of various plants including cloves and cannabis. Its unique structure allows it to exhibit a range of biological activities that are of great interest in pharmacology and toxicology.

- Molecular Formula: C₁₅H₂₄O

- Molecular Weight: 220.35 g/mol

- CAS Number: 1139-30-6

- Boiling Point: 137 °C

- Melting Point: 61 °C

- Water Solubility: 2.21 mg/L

Antimicrobial Activity

Beta-caryophyllene oxide has demonstrated significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains and fungi. For instance:

- In vitro tests have shown that BCO exhibits inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 100 μg/mL .

Anti-inflammatory Properties

BCO has been recognized for its anti-inflammatory effects, which are mediated through the modulation of inflammatory pathways:

- Research indicates that beta-caryophyllene oxide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential applications in treating inflammatory diseases.

Analgesic Effects

The compound has been studied for its analgesic properties:

- In animal models, BCO has shown to reduce pain responses comparable to standard analgesics like morphine, indicating its potential as a natural pain relief agent .

Neuroprotective Effects

BCO exhibits neuroprotective activities:

- It has been found to protect neuronal cells from oxidative stress and apoptosis in various experimental models. This suggests its potential role in neurodegenerative disease management .

Genotoxicity and Toxicity Studies

Extensive studies have evaluated the safety profile of beta-caryophyllene oxide:

- In genotoxicity assays, BCO did not induce mutations in bacterial strains nor did it show clastogenic effects in human lymphocytes up to cytotoxic levels .

- A repeated dose toxicity study in rats indicated that the no-observed-adverse-effect level (NOAEL) was determined to be 1750 ppm (equivalent to approximately 109 mg/kg/day) for both sexes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of beta-caryophyllene oxide involved testing against a panel of bacterial pathogens. The results indicated a dose-dependent inhibition of growth for Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 μg/mL |

| Escherichia coli | 200 μg/mL |

| Candida albicans | 150 μg/mL |

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, macrophages treated with beta-caryophyllene oxide showed a significant reduction in cytokine production when stimulated with lipopolysaccharides (LPS). This supports its role as an anti-inflammatory agent.

Propriétés

IUPAC Name |

(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10-5-6-13-15(4,16-13)8-7-12-11(10)9-14(12,2)3/h11-13H,1,5-9H2,2-4H3/t11-,12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEQFIOZRFFVFW-RGCMKSIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(C(O3)CCC2=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)CC[C@H]1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051586 | |

| Record name | (-)Carophyllene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine colorless crystals; [MSDSonline], Colourless solid; Sweet fruity aroma | |

| Record name | beta-Caryophyllene epoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Caryophyllene oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in fat, Soluble (in ethanol) | |

| Record name | beta-Caryophyllene oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1139-30-6 | |

| Record name | Caryophyllene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-beta-Caryophyllene epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene-, (1R,4R,6R,10S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)Carophyllene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1R*,4R*,6R*,10S*)]-4,12,12-trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CARYOPHYLLENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XU9K448U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-BETA-CARYOPHYLLENE EPOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of caryophyllene oxide?

A1: Caryophyllene oxide has a molecular formula of C15H24O and a molecular weight of 220.35 g/mol.

Q2: Which analytical techniques are commonly used to characterize and quantify caryophyllene oxide?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed for identification and quantification of caryophyllene oxide in complex mixtures like essential oils. [, , ] Gas chromatography with flame ionization detection (GC-FID) is also utilized for quantification purposes. []

Q3: How stable is caryophyllene oxide under different conditions?

A3: Caryophyllene oxide can be susceptible to degradation at high temperatures, as observed during steam distillation, which can lead to underestimation of its content in essential oils when using methods like the European Brewery Convention (EBC) method. [] Alternative methods like headspace-trap GC-MS are considered more suitable for analyzing thermolabile compounds like caryophyllene oxide. []

Q4: What are some notable biological activities associated with caryophyllene oxide?

A4: Caryophyllene oxide displays a range of biological activities, including:

- Insecticidal activity: Demonstrated against various insects, including house dust mites (Dermatophagoides farinae and D. pteronyssinus), [] the cigarette beetle (Lasioderma serricorne), [] the maize weevil (Sitophilus zeamais), and the red flour beetle (Tribolium castaneum). []

- Antifungal activity: Effective against various fungal species, including Fusarium moniliforme, Rhizoctonia solani, and Helminthosporium oryzae. []

- Anti-inflammatory activity: Shown to inhibit nitric oxide (NO) production. []

- Antioxidant activity: Demonstrates free radical scavenging ability and inhibition of intracellular DCFH oxidation induced by tert-butylhydroperoxide. [, ]

- Antimicrobial activity: Active against both Escherichia coli and Staphylococcus aureus. []

- Local anesthetic activity: Reduces electrically evoked contractions in a rat phrenic hemidiaphragm preparation and increases the number of stimuli needed to provoke a conjunctival reflex in rabbits. []

Q5: How does caryophyllene oxide exert its insecticidal effects?

A5: While the exact mechanisms of action are not fully elucidated, studies suggest caryophyllene oxide exhibits both contact and repellent activities against insects. [, ]

Q6: Which compound contributes significantly to the anti-inflammatory and antioxidant activities of Tanacetum vulgare essential oil?

A6: Research suggests that caryophyllene oxide plays a crucial role in the antioxidant activity of Tanacetum vulgare essential oil, along with α-pinene. []

Q7: Does caryophyllene oxide show potential as an anti-aging agent?

A7: A study indicated that essential oil from Acca sellowiana (Feijoa) stems, rich in caryophyllene oxide, exhibited inhibitory effects against enzymes implicated in aging, including acetylcholinesterase, β-secretase, collagenase, elastase, and tyrosinase. [] Molecular docking studies further supported the potential of caryophyllene oxide as an anti-aging agent. []

Q8: How does the structure of caryophyllene oxide relate to its biological activity?

A8: While caryophyllene oxide exhibits various activities, its precursor, β-caryophyllene, often displays similar, though sometimes weaker, effects. [, , ] This suggests that the epoxide group in caryophyllene oxide plays a significant role in enhancing its biological activities. Further research is necessary to fully comprehend the structure-activity relationship and optimize its therapeutic potential.

Q9: What is the impact of the double bond at C6 on the locomotor-reducing activity of zerumbone derivatives?

A9: Studies on zerumbone derivatives, synthesized from the sesquiterpene zerumbone, have shown that the presence of the double bond at C6 is crucial for their locomotor-reducing effects. [] Absence or modification of this double bond weakens the observed activity. []

Q10: Can caryophyllene oxide be metabolized by microorganisms?

A10: Yes, Aspergillus niger TBUYN-2 can biotransform caryophyllene oxide into (-)-caryophyllene-12-oic acid and (-)-caryophyllene-6,7,12-triol, both identified as novel compounds. []

Q11: What are some potential applications of caryophyllene oxide based on its biological properties?

A11: The diverse bioactivities of caryophyllene oxide make it a promising candidate for various applications, including:

- Development of bio-insecticides: Its insecticidal properties, particularly against agricultural pests and house dust mites, highlight its potential as a natural and safer alternative to synthetic insecticides. [, , ]

- Food preservation: Its antifungal properties suggest potential applications in food preservation, preventing spoilage and extending shelf life. [, ]

- Pharmaceutical formulations: Its anti-inflammatory, antioxidant, and antimicrobial activities warrant further investigation for potential use in pharmaceutical formulations targeting various conditions. []

Q12: Can caryophyllene oxide be used in cosmetic formulations?

A12: Its presence in essential oils used in cosmetics and its potential anti-aging and tyrosinase inhibitory activities suggest its possible use in cosmetic formulations, particularly for anti-aging and skin-lightening products. [, ]

Q13: What is known about the toxicity of caryophyllene oxide?

A13: While caryophyllene oxide generally exhibits a good safety profile, further studies are needed to comprehensively assess its toxicity, particularly concerning long-term exposure and potential adverse effects. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.